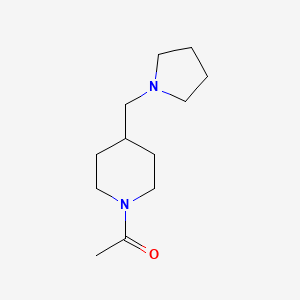

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone

CAS No.: 1457913-23-3

Cat. No.: VC4975088

Molecular Formula: C12H22N2O

Molecular Weight: 210.321

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1457913-23-3 |

|---|---|

| Molecular Formula | C12H22N2O |

| Molecular Weight | 210.321 |

| IUPAC Name | 1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H22N2O/c1-11(15)14-8-4-12(5-9-14)10-13-6-2-3-7-13/h12H,2-10H2,1H3 |

| Standard InChI Key | HPFMHZZFDAXFJX-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC(CC1)CN2CCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 1-(4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone reflects its core structure:

-

Piperidine: A six-membered saturated ring with one nitrogen atom.

-

Pyrrolidin-1-ylmethyl: A five-membered saturated pyrrolidine ring attached via a methylene (-CH2-) group at the piperidine's 4-position.

-

Ethanone: An acetyl group (-COCH3) at the piperidine's 1-position.

The molecular formula is C13H22N2O, with a molecular weight of 222.33 g/mol .

Structural Analogues and Comparative Analysis

Compounds with analogous features, such as 1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone (C13H22N2O2, MW 238.33 g/mol) and 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone (C13H17NO, MW 203.28 g/mol) , highlight the variability in physicochemical properties introduced by substituent modifications. For instance:

-

Replacing the piperidine’s acetyl group with a carbonyl-linked piperidine (as in ) increases molecular weight by 16 g/mol.

-

Aromatic analogs, such as the phenyl-substituted derivative , exhibit reduced molecular weight due to the absence of a second nitrogen atom.

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis route for 1-(4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone is documented, plausible methods include:

-

Mannich Reaction: Condensation of pyrrolidine, formaldehyde, and piperidine to form 4-(pyrrolidin-1-ylmethyl)piperidine, followed by acetylation using acetyl chloride .

-

Reductive Amination: Reaction of 4-(aminomethyl)piperidine with pyrrolidine and formaldehyde under reducing conditions, subsequent acetylation .

Physicochemical Characteristics

Key properties inferred from structural analogs:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the tertiary amine and ketone functionalities .

-

LogP: Estimated at ~2.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) (hypothetical):

-

1H NMR: Signals at δ 1.45–1.70 (m, piperidine CH2), δ 2.40–2.60 (m, pyrrolidine CH2), δ 3.50 (s, N-CH2-CO), δ 2.10 (s, COCH3).

-

13C NMR: Peaks at δ 208.5 (CO), δ 58.2 (N-CH2-CO), δ 46.7 (pyrrolidine CH2), δ 25.3 (piperidine CH2) .

Mass Spectrometry:

-

ESI-MS: Predicted m/z 223.2 [M+H]+. Fragmentation peaks at m/z 178.1 (loss of COCH3) and m/z 98.1 (pyrrolidine ring) .

Chromatographic Behavior

In reversed-phase HPLC (C18 column, acetonitrile/water gradient):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume